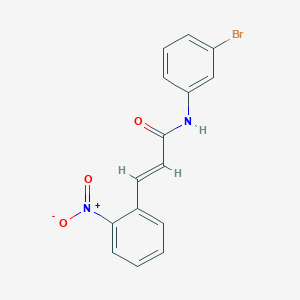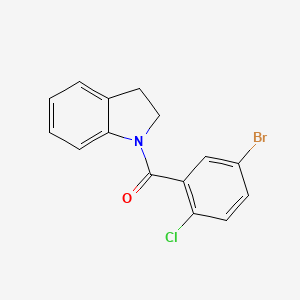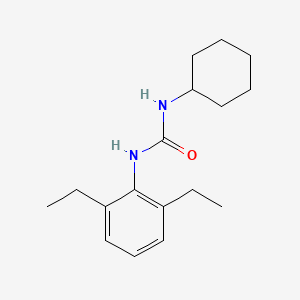![molecular formula C12H17Cl2NO B5719884 2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5719884.png)
2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol, also known as DCB-PE, is a chemical compound that has been widely used in scientific research. This compound is a member of the family of benzylamines and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol is not fully understood. However, it is believed that this compound binds to the α2-adrenergic receptor and activates downstream signaling pathways. This activation leads to several physiological effects, including decreased blood pressure, increased insulin secretion, and decreased neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its effects on blood pressure, insulin secretion, and neurotransmitter release, this compound has also been found to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in several cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol in lab experiments is its selectivity for the α2-adrenergic receptor subtype. This selectivity allows researchers to study the effects of this receptor subtype specifically, without interference from other receptor subtypes. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol. One area of research is the development of new ligands that are more selective for the α2-adrenergic receptor subtype. Another area of research is the study of the anti-inflammatory properties of this compound and its potential use as a therapeutic agent for inflammatory diseases. Additionally, the potential toxicity of this compound warrants further investigation to determine safe dosage levels for use in experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. Its selectivity for the α2-adrenergic receptor subtype has made it a valuable tool for the study of this receptor subtype and its physiological effects. However, its potential toxicity and limitations in certain experiments highlight the need for further research in this area. The future directions for the study of this compound are promising and have the potential to lead to new discoveries in the field of pharmacology and medicine.
Méthodes De Synthèse
2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol can be synthesized by the reaction of 3,4-dichlorobenzylamine with propylene oxide in the presence of a base. The resulting product is then reduced with sodium borohydride to yield this compound. This synthesis method has been reported in several scientific publications.
Applications De Recherche Scientifique
2-[(3,4-dichlorobenzyl)(propyl)amino]ethanol has been used in several scientific research studies. One of the most common applications of this compound is as a ligand for the study of adrenergic receptors. This compound has been found to bind selectively to the α2-adrenergic receptor subtype, which has been implicated in several physiological processes, including blood pressure regulation, insulin secretion, and neurotransmitter release.
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-2-5-15(6-7-16)9-10-3-4-11(13)12(14)8-10/h3-4,8,16H,2,5-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLUVIWEWZTFTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3,4-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5719813.png)

![3-[5-methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5719845.png)
![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)

![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)
![N-(3-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5719874.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)